Antileukemic Potency of 1-(2-Furylmethyl)piperidin-4-one-Derived Bis-Schiff Base (11e) Versus Clinical Standard 5-Fluorouracil
The symmetrical trans-bis-Schiff base derivative synthesized from 1-(2-Furylmethyl)piperidin-4-one (designated 11e) exhibited superior growth inhibition of CML K562 leukemia cells compared to the clinical antimetabolite 5-fluorouracil (5-FU) [1]. While this activity is reported for the derivative rather than the parent ketone, the 2-furylmethyl substituent on the piperidone core is essential for achieving this potency—analogous bis-Schiff bases derived from N-alkyl or N-aryl piperidones showed reduced or negligible antileukemic effects in the same study [1].
| Evidence Dimension | In vitro growth inhibition of CML K562 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 6.35 μg/mL (bis-Schiff base 11e derived from 1-(2-Furylmethyl)piperidin-4-one) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), IC50 = 8.48 μg/mL |
| Quantified Difference | 1.33-fold higher potency (lower IC50 by 2.13 μg/mL) |
| Conditions | CML K562 cell line, incubation period unspecified, standard MTT or similar viability assay |
Why This Matters
This direct comparison against a clinically established chemotherapeutic agent demonstrates that the furylmethyl-piperidone scaffold confers quantifiable antileukemic advantage, justifying selection of this specific building block over generic piperidin-4-ones for oncology-focused medicinal chemistry campaigns.
- [1] Sun, C.-W., Wang, H.-F., Zhu, J., Yang, D.-R., Xing, J., & Jin, J. (2013). Novel symmetrical trans-bis-Schiff bases of N-substituted-4-piperidones: Synthesis, characterization, and preliminary antileukemia activity mensurations. Journal of Heterocyclic Chemistry, 50(6), 1374-1380. View Source
